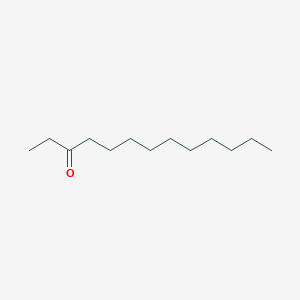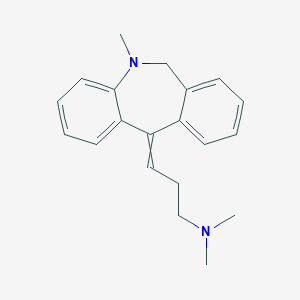
Tris(cyclopentadienyl)gadolinium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the formula [Gd(C5H5)3]. It is composed of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique magnetic properties, making it valuable in various scientific research applications .
Mécanisme D'action
Target of Action
It’s worth noting that gadolinium compounds are often used in medical imaging, particularly in magnetic resonance imaging (mri), due to their paramagnetic properties .
Biochemical Pathways
The biochemical pathways affected by Tris(cyclopentadienyl)gadolinium(III) are currently unknown . As with its mode of action, more research is required to fully understand the compound’s impact on cellular and molecular pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tris(cyclopentadienyl)gadolinium(III), it is noted to be air and moisture sensitive . Therefore, it should be handled and stored appropriately to maintain its stability and effectiveness.
Méthodes De Préparation
The synthesis of Tris(cyclopentadienyl)gadolinium(III) typically involves the reaction of gadolinium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The product is then purified through sublimation or recrystallization .
Analyse Des Réactions Chimiques
Tris(cyclopentadienyl)gadolinium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine, leading to the formation of gadolinium oxide and cyclopentadienyl halides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of gadolinium hydrides.
Applications De Recherche Scientifique
Tris(cyclopentadienyl)gadolinium(III) has several scientific research applications:
Magnetic Resonance Imaging (MRI): Due to its unique magnetic properties, it is used as a contrast agent in MRI to enhance image quality.
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the development of new magnetic materials and nanomaterials.
Biomedical Research: The compound is studied for its potential use in targeted drug delivery and as a therapeutic agent in cancer treatment.
Comparaison Avec Des Composés Similaires
Tris(cyclopentadienyl)gadolinium(III) is unique compared to other similar compounds due to its specific magnetic properties and stability. Similar compounds include:
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)thulium
These compounds share similar structures but differ in their magnetic and catalytic properties, making Tris(cyclopentadienyl)gadolinium(III) particularly valuable for specific applications .
Propriétés
Numéro CAS |
1272-21-5 |
|---|---|
Formule moléculaire |
C15H15Gd |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;gadolinium(3+) |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clé InChI |
WPVCUPCREAIUBK-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3] |
| 1272-21-5 | |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















